molecular formula C19H16BrNO2 B2400336 2,3-Bis(benzyloxy)-5-bromopyridine CAS No. 2070896-44-3

2,3-Bis(benzyloxy)-5-bromopyridine

Cat. No.: B2400336
CAS No.: 2070896-44-3
M. Wt: 370.246
InChI Key: QETQJINSHFBNRZ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic and Medicinal Chemistry Research

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. nih.govresearchgate.net Its presence is integral to the efficacy of numerous pharmaceuticals, agrochemicals, and catalysts. The nitrogen atom within the pyridine ring imparts unique electronic properties, including the ability to act as a hydrogen bond acceptor and a ligand for metal coordination, which are crucial for molecular recognition and catalytic processes. nih.gov

In medicinal chemistry, pyridine derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.netsciencepublishinggroup.com The versatility of the pyridine scaffold allows for extensive chemical modification, enabling the fine-tuning of a molecule's physicochemical properties to enhance its therapeutic efficacy and pharmacokinetic profile. nih.govresearchgate.net The development of new methods for the synthesis and functionalization of substituted pyridines remains an active and critical area of research. nih.gov

Structural Features and Chemical Modifiability of Bis(benzyloxy)bromopyridine Frameworks

The compound 2,3-Bis(benzyloxy)-5-bromopyridine possesses a unique combination of functional groups that make it a highly valuable building block in organic synthesis. The pyridine core is substituted with two benzyloxy groups at the 2 and 3 positions and a bromine atom at the 5 position.

The benzyloxy groups are bulky and can influence the steric environment around the pyridine ring, directing the regioselectivity of subsequent reactions. They are also electron-donating, which can modulate the reactivity of the pyridine ring. The bromine atom at the 5-position is a key functional handle. As a halogen, it can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position, providing a pathway to a diverse array of complex molecules.

The strategic placement of these functional groups—two alkoxy groups and a halogen—on the pyridine scaffold offers multiple sites for chemical modification, making compounds like this compound highly versatile intermediates for the construction of polysubstituted pyridines.

Overview of Prior Research on Halogenated and Alkoxy-Substituted Pyridines as Synthetic Intermediates

Halogenated pyridines are well-established as crucial starting materials in organic synthesis. eurekalert.orgnews-medical.net The halogen atom serves as a versatile functional group that can be transformed into a wide array of other functionalities through nucleophilic substitution, metal-halogen exchange, or transition metal-catalyzed cross-coupling reactions. nih.govnih.gov The position of the halogen on the pyridine ring significantly influences its reactivity, and the presence of other substituents can further modulate this reactivity. nih.gov The synthesis of halopyridines, particularly those with specific substitution patterns, is a key area of research. nih.gov

Alkoxy-substituted pyridines are also important synthetic intermediates. arkat-usa.org The alkoxy group can influence the electronic properties of the pyridine ring and can be a precursor to other functional groups. For instance, alkoxy groups can be cleaved to yield hydroxypyridines, which are themselves valuable synthetic precursors. rsc.org The combination of halogen and alkoxy substituents on a pyridine ring, as seen in this compound, creates a powerful synthetic tool with multiple points for diversification. Research has demonstrated the utility of such frameworks in the synthesis of complex heterocyclic systems and as ligands for catalysis. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-bis(phenylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-17-11-18(22-13-15-7-3-1-4-8-15)19(21-12-17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETQJINSHFBNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations into Bis Benzyloxy Bromopyridine Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, predominantly leveraging Density Functional Theory (DFT), are instrumental in dissecting the electronic environment of substituted pyridines. These methods provide a detailed picture of electron distribution, orbital energies, and electrostatic potentials, which are fundamental to understanding molecular reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity and kinetic stability of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's propensity to engage in chemical reactions. A smaller energy gap generally signifies higher reactivity.

For instance, in a theoretical study of 2-amino-3-benzyloxypyridine, a close analog to the title compound sans the bromine atom, the HOMO is localized on the amino and benzyl (B1604629) groups, while the LUMO is situated on the benzyloxy pyridine (B92270) moiety. africanjournalofbiomedicalresearch.com This distribution suggests that the amino group acts as the primary electron donor, while the pyridine ring is the electron-accepting center.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Pyridine Analogs

Compound Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
3-Bromo-2-hydroxypyridine (in water) DFT/B3LYP/6-311++G(d,p) -6.880 -1.475 5.405 mdpi.com
3-Bromo-2-hydroxypyridine (in DMSO) DFT/B3LYP/6-311++G(d,p) -6.880 -1.475 5.405 mdpi.com
3-Bromo-2-hydroxypyridine (in methanol) DFT/B3LYP/6-311++G(d,p) -6.879 -1.475 5.404 mdpi.com

This table presents data from computational studies on analogs of 2,3-Bis(benzyloxy)-5-bromopyridine to infer potential electronic characteristics.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution across a molecule, highlighting electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites prone to nucleophilic attack.

For this compound, it can be inferred that the MEP would show significant negative potential around the pyridine nitrogen and the two benzyloxy oxygen atoms. The bromine atom at the 5-position would likely create a region of electron-rich character, while the electron-deficient nature of the pyridine ring, enhanced by the electronegative substituents, would render the ring carbons as sites for potential nucleophilic interaction.

For substituted pyridines, the final dipole moment is a vector sum of the contributions from the pyridine ring itself and its various substituents. In the case of this compound, the electronegative nitrogen, oxygen, and bromine atoms would contribute significantly to a large net dipole moment. The flexible benzyloxy groups can adopt various conformations, which would, in turn, affect the calculated dipole moment. Theoretical calculations for related substituted pyridines have shown that computational predictions of dipole moments are generally in good agreement with experimental values, underscoring the reliability of these methods.

Mechanistic Insights into Regioselectivity and Catalytic Processes

Theoretical studies are crucial for understanding the regioselectivity observed in reactions involving substituted pyridines. The electronic and steric landscape of the this compound ring dictates the preferred sites for chemical attack. For instance, in electrophilic aromatic substitution, the positions on the pyridine ring will have varying levels of activation or deactivation due to the combined effects of the electron-withdrawing bromine atom and the electron-donating, yet sterically hindering, benzyloxy groups.

Computational modeling of reaction pathways, including the calculation of transition state energies, can elucidate why one constitutional isomer is formed preferentially over another. For example, in palladium-catalyzed cross-coupling reactions, a common method for functionalizing bromopyridines, theoretical calculations can predict whether the reaction will occur at the C-Br bond and can help to understand the influence of the benzyloxy groups on the catalytic cycle.

Theoretical Prediction of Reactivity Indices and Catalyst Performance

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. researchgate.net These indices include electronegativity (χ), chemical hardness (η), and global softness (σ).

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Global Softness (σ) : The reciprocal of hardness, indicating a higher propensity for a molecule to react.

These indices can be calculated for this compound and its potential reaction partners to predict the feasibility and nature of their interactions. For example, in the context of designing catalysts for reactions involving this substrate, theoretical calculations can be used to screen potential catalysts by evaluating the electronic compatibility and interaction energies between the catalyst and the pyridine derivative.

Table 2: Calculated Global Reactivity Descriptors for a Pyridine Analog

Compound Ionization Potential (I) (eV) Electron Affinity (A) (eV) Electronegativity (χ) (eV) Chemical Hardness (η) (eV) Global Softness (σ) (eV⁻¹)

This table is based on the HOMO and LUMO energies from a computational study on 3-Bromo-2-hydroxypyridine mdpi.com to illustrate the types of reactivity indices that can be derived.

Conformational Analysis and Intermolecular Interactions

The presence of two bulky benzyloxy groups at the 2 and 3 positions of the pyridine ring introduces significant conformational flexibility. The rotational freedom around the C-O and O-CH₂ bonds allows the molecule to adopt various spatial arrangements. Conformational analysis, typically performed using molecular mechanics or DFT, is essential to identify the most stable, low-energy conformers.

These studies can map the potential energy surface as a function of the dihedral angles of the benzyloxy substituents. The preferred conformation will be a balance between minimizing steric hindrance between the benzyl groups and the pyridine ring, and optimizing any stabilizing intramolecular interactions, such as weak hydrogen bonds or π-stacking. The conformational preferences of this compound are critical as they can influence its crystal packing, its ability to bind to biological targets, and its reactivity by controlling the accessibility of different parts of the molecule.

Applications and Derivatization Strategies for 2,3 Bis Benzyloxy 5 Bromopyridine in Advanced Chemical Research

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The unique substitution pattern of 2,3-Bis(benzyloxy)-5-bromopyridine establishes it as a premier building block for the synthesis of intricate organic molecules. Its utility stems from the ability to sequentially or concurrently modify the different reactive sites on the pyridine (B92270) ring.

The 5-bromo-2,3-disubstituted pyridine scaffold is a cornerstone for the assembly of novel heterocyclic frameworks, particularly fused ring systems which are prevalent in biologically active compounds. nih.govnih.govmdpi.comresearchgate.netcore.ac.uk The bromine atom can be readily transformed into a variety of other functional groups or used as a handle for carbon-carbon and carbon-heteroatom bond formation. For instance, Suzuki cross-coupling reactions with various arylboronic acids can be employed to synthesize 5-aryl-2,3-bis(benzyloxy)pyridines, thereby creating polyfunctional biaryl structures. mdpi.com

Furthermore, the 2,3-dioxygenated pyridine core is a direct precursor to more complex fused heterocycles such as pyrido[2,3-d]pyrimidines. nih.govnih.govnih.govrsc.org These bicyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.govnih.gov The synthesis of such frameworks often involves the initial elaboration of the substituents at the 2, 3, and 5-positions of the pyridine ring, followed by a cyclization step to form the fused pyrimidine (B1678525) ring. The ability to introduce substituents at the 5-position via the bromo precursor allows for the generation of a library of diverse pyrido[2,3-d]pyrimidine (B1209978) derivatives. rsc.orgamanote.com

The derivatization of pyridine-based molecules is a promising avenue for the development of advanced functional materials. While specific research on this compound in this context is nascent, related compounds like 2-amino-3-hydroxy-5-bromopyridine have been explored for their potential in creating novel materials, including durable polymers and coatings. chemimpex.com The structural attributes of this compound make it an attractive candidate for incorporation into such materials. Following polymerization or integration into a material backbone, the benzyloxy protecting groups can be removed to unmask the hydroxyl groups. These hydroxyl groups can then serve as sites for further functionalization, for example, by introducing moieties that enhance thermal stability, alter optical properties, or impart specific chemical reactivity to the material.

Role as a Privileged Scaffold in Modern Medicinal Chemistry Design

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in the structures of approved drugs and biologically active compounds. nih.gov The 2,3-disubstituted-5-bromopyridine core of the title compound is a valuable starting point for the design and synthesis of new therapeutic agents.

The pyridine scaffold is a key component in a multitude of ligands designed to interact with various biological targets. nih.gov The derivatization of this compound can lead to the generation of novel ligands with potential therapeutic applications. For example, the synthesis of pyrido[2,3-d]pyrimidines from related precursors has yielded potent inhibitors of various kinases, which are crucial targets in cancer therapy. nih.govnih.govnih.gov The ability to modify the 5-position of the pyridine ring allows for the fine-tuning of the ligand's steric and electronic properties to optimize its binding affinity and selectivity for a specific protein target. For instance, tricyclic pyrido[2,3-b] nih.govchemicalbook.combenzoxazepin-5(6H)-one derivatives, which share a related structural motif, have been developed as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), an important target in oncology. nih.gov

The derivatization of the this compound scaffold is governed by the distinct reactivity of its functional groups. The bromine atom at the 5-position is the most versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. mdpi.comnih.govuzh.ch The benzyloxy groups serve as robust protecting groups for the hydroxyl functions at the 2- and 3-positions. These groups are stable under a wide range of reaction conditions used to modify the 5-position but can be readily cleaved, typically by hydrogenolysis, to reveal the 2,3-dihydroxypyridine (B124209) core. chemicalbook.com This diol can then be further functionalized, for example, by alkylation, acylation, or by serving as a bidentate ligand for metal complexes. Understanding these structure-reactivity relationships is crucial for the rational design of synthetic routes to complex target molecules.

Supramolecular Chemistry and Nanostructure Assembly

While the application of this compound in supramolecular chemistry and nanostructure assembly is not yet extensively reported in the literature, its structural features suggest significant potential in this area. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. After deprotection, the adjacent hydroxyl groups at the 2- and 3-positions can act as hydrogen bond donors and can also chelate metal ions. This combination of functionalities could be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures, such as helicates, grids, or coordination polymers. Furthermore, the introduction of various substituents at the 5-position can be used to control the intermolecular interactions and thus the morphology and properties of the resulting nanostructures.

Precursors for Fluoroalkylated Heteroaromatic Compounds

Extensive research of scientific literature and chemical databases did not yield any specific examples or detailed research findings on the use of this compound as a direct precursor for the synthesis of fluoroalkylated heteroaromatic compounds. While the bromo-substituent on the pyridine ring, in theory, presents a potential site for cross-coupling reactions to introduce fluoroalkyl moieties, no published studies were identified that have specifically explored or reported this transformation for this particular compound.

The field of fluoroalkylation is of significant interest in medicinal and materials chemistry, and various methods exist for the introduction of fluoroalkyl groups onto heterocyclic scaffolds. These methods often involve the use of specialized fluoroalkylating agents in combination with transition metal catalysis. The reactivity of the starting material, including the electronic and steric environment of the reaction site, plays a crucial role in the success of such reactions.

Although no direct data is available for this compound, related research on other bromopyridine derivatives suggests that palladium- or copper-catalyzed cross-coupling reactions are common strategies for C-C bond formation. However, without specific experimental data for this compound in fluoroalkylation reactions, any discussion on its potential in this area remains speculative. Further experimental investigation would be required to determine its viability and optimal reaction conditions for the synthesis of fluoroalkylated pyridine derivatives.

Future Research Directions and Unexplored Opportunities for 2,3 Bis Benzyloxy 5 Bromopyridine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted pyridines can be complex, often requiring multi-step sequences with harsh conditions. acs.org Future research on 2,3-Bis(benzyloxy)-5-bromopyridine should prioritize the development of green and efficient synthetic methodologies. Current strategies for creating substituted pyridines often involve the condensation of various precursors or the functionalization of a pre-existing pyridine (B92270) ring. acs.orgorganic-chemistry.org

Promising avenues for exploration include:

One-Pot Multicomponent Reactions (MCRs): Designing a convergent synthesis where the pyridine core and its substituents are assembled in a single, atom-economical step would be a significant advancement. acs.orgnih.gov Investigating MCRs that utilize more benign solvents and catalysts could drastically improve the environmental footprint of its production. researchgate.net

Catalytic C-H Functionalization: A forward-thinking approach would be the direct C-H benzylation and bromination of a simpler pyridine precursor. While challenging, recent advances in transition metal catalysis for C-H activation could make this a viable, step-economical route. acs.org

Flow Chemistry and Process Optimization: Utilizing continuous flow reactors could offer enhanced control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This would be particularly beneficial for optimizing potentially hazardous nitration or halogenation steps.

Use of Sustainable Catalysts: Exploring the use of earth-abundant metal catalysts or even metal-free catalytic systems would align with the principles of green chemistry, reducing reliance on expensive and toxic heavy metals. organic-chemistry.orgnih.gov The use of recyclable catalysts, such as those immobilized on magnetic nanoparticles, could also streamline purification processes. nih.gov

Advanced Spectroscopic and Spectrometric Characterization Methods for Reaction Monitoring and Product Validation

Thorough characterization is essential to confirm the structure and purity of this compound and to monitor the progress of its synthesis in real-time. While standard techniques like NMR and mass spectrometry are fundamental, advanced methods can provide deeper insights.

Analytical Technique Potential Application for this compound
Process Analytical Technology (PAT) Integration of in-situ spectroscopic probes (e.g., FT-IR, Raman) into reaction vessels to monitor the formation of the product and key intermediates in real-time, allowing for precise control and optimization of reaction conditions.
X-Ray Photoelectron Spectroscopy (XPS) To provide a detailed analysis of the elemental composition and chemical states of the atoms, which can be particularly useful for characterizing the compound if it is used in surface-bound applications or as part of a material. nih.gov
X-ray Absorption Spectroscopy (XAS) If the compound is used to form metal complexes, XAS can be invaluable for determining the electronic and geometric structure around the metal center, which is crucial for understanding catalytic activity. nih.gov
High-Resolution Mass Spectrometry (HRMS) Essential for unambiguous confirmation of the elemental formula and for identifying and characterizing low-level impurities or byproducts formed during synthesis.

Future research could focus on developing a comprehensive spectroscopic and spectrometric profile for this molecule, which is currently absent from the literature. This would serve as a crucial reference for all subsequent studies.

Expansion of Catalytic Reaction Scope and Development of Novel Ligand Systems

The true potential of this compound likely lies in its application as a precursor to more complex molecules, particularly as a ligand for homogeneous catalysis. The pyridine nitrogen provides a coordination site, and the bromine at the 5-position is a prime handle for modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

Future research directions include:

Synthesis of Novel Pincer Ligands: The 5-bromo position can be used to introduce a phosphine (B1218219), amine, or other donor group, which, in combination with the pyridine nitrogen and a functionalized benzyloxy group, could form novel pincer-type ligands. These are highly sought after for their ability to stabilize metal centers and promote challenging catalytic transformations.

Development of Chiral Ligands: Derivatization of the benzyloxy groups or introduction of a chiral moiety via the bromo-substituent could lead to a new class of chiral pyridine-based ligands for asymmetric catalysis.

Photoredox Catalysis: The halogenated pyridine structure is a potential substrate for photo-induced catalytic reactions, enabling novel C-C and C-heteroatom bond formations under mild conditions. nih.gov

Integration of High-Throughput Experimentation and Machine Learning in Reaction Discovery

The discovery of optimal reaction conditions and novel applications for this compound can be significantly accelerated by modern automation and computational tools.

High-Throughput Experimentation (HTE): Using automated, miniaturized platforms, thousands of reactions can be performed in parallel to rapidly screen different catalysts, ligands, solvents, and bases for cross-coupling reactions involving the C-Br bond. scienceintheclassroom.org This would rapidly identify optimal conditions for synthesizing derivatives of this compound. HTE is also invaluable for screening the catalytic activity of new ligands derived from this scaffold. rsc.org

Machine Learning (ML) in Catalyst Design: Once an initial dataset is generated via HTE, machine learning algorithms can be trained to predict reaction outcomes. nih.govacs.org This data-driven approach can identify complex structure-activity relationships that are not obvious to human intuition, guiding the design of more effective catalysts and ligands. researchgate.netu-tokyo.ac.jp For example, ML models could predict the catalytic performance of a metal complex based on the electronic and steric descriptors of a ligand derived from this compound. nih.gov

Deeper Theoretical and Computational Investigations into Complex Reaction Mechanisms

Computational chemistry provides a powerful lens to understand the "how" and "why" of chemical reactions at a molecular level. For a molecule like this compound, theoretical studies can pre-emptively guide experimental work.

Future computational projects could involve:

Mapping Reaction Pathways: Using Density Functional Theory (DFT), researchers can calculate the energy profiles for the synthesis of this compound via different proposed routes, identifying the most energetically favorable pathway.

Understanding Ligand Properties: Computational modeling can predict the electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) and steric profile of ligands derived from this scaffold. rsc.org This information is critical for understanding how such a ligand would interact with a metal center and influence its catalytic activity.

Mechanism of Catalysis: For novel catalysts developed from this pyridine building block, computational studies can elucidate the detailed mechanism of the catalytic cycle. This includes identifying key intermediates and transition states, which is fundamental for rational catalyst improvement.

By pursuing these interconnected research avenues, the scientific community can move this compound from a mere chemical name to a valuable tool in the chemist's arsenal, paving the way for new discoveries in medicine, catalysis, and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 2,3-bis(benzyloxy)-5-bromopyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via sequential substitution and protection reactions. A common approach involves bromination of pyridine derivatives followed by benzyloxy group introduction. For example:

  • Step 1 : Bromination at the 5-position of pyridine using reagents like N-bromosuccinimide (NBS) under radical initiation .
  • Step 2 : Protection of hydroxyl groups at the 2- and 3-positions using benzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF at 60–80°C .
    Key variables : Solvent polarity (DMF vs. THF), temperature (higher temperatures accelerate benzylation but risk side reactions), and stoichiometry of benzyl bromide (excess ensures complete protection). Yields range from 50–75% depending on purity of intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR should show peaks for benzyloxy protons (δ 4.5–5.5 ppm as singlets) and pyridine aromatic protons (δ 7.5–8.5 ppm). 13^{13}C NMR confirms benzyl carbons (δ 70–75 ppm) and pyridine carbons (δ 120–150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 389.03 (C₁₈H₁₅BrNO₂⁺) .
  • Melting Point : Literature values for similar derivatives (e.g., 2-bromo-5-hydroxypyridine) suggest a range of 133–136°C, but deviations may indicate impurities .

Q. What solubility and stability considerations are critical for handling this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. For reactions, use DMF or acetonitrile to enhance dissolution .
  • Stability : Susceptible to deprotection under acidic conditions or via catalytic hydrogenation (Pd/C, H₂). Store under inert gas (N₂/Ar) at –20°C to prevent benzyloxy cleavage .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized using this compound as a substrate?

Methodology :

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a boronic acid partner in a 1:1.2 molar ratio.
  • Solvent/base : Use toluene/EtOH (3:1) with K₂CO₃ or Cs₂CO₃ for efficient coupling .
  • Temperature : 80–100°C for 12–24 hours under N₂.
    Challenges : Steric hindrance from benzyloxy groups may reduce coupling efficiency. Pre-activation of the boronic acid (e.g., via pinacol ester) improves reactivity .

Q. What strategies resolve contradictory data in substitution reactions involving this compound?

Case example : Discrepancies in regioselectivity during nucleophilic substitution (e.g., amination vs. methoxylation).

  • Hypothesis testing : Vary reaction parameters (solvent, base strength, temperature). For instance, NaNH₂ in THF favors amination at the 5-position, while NaOMe in MeOH promotes methoxylation .
  • Computational modeling : DFT studies can predict electronic effects of substituents on reaction pathways .

Q. How can mechanistic studies differentiate between SNAr (nucleophilic aromatic substitution) and radical pathways in derivatization?

Experimental design :

  • Radical inhibitors : Add TEMPO or BHT to the reaction. Inhibition of product formation suggests a radical mechanism.
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates. A high KIE (>2) indicates a concerted SNAr mechanism .

Data Contradiction Analysis

Q. Conflicting reports on benzyloxy group stability under basic conditions

  • Evidence : Some studies report cleavage using NaOMe/MeOH , while others note stability with K₂CO₃/DMF .
  • Resolution : Basic strength and solvent polarity are critical. Weak bases (K₂CO₃) in polar aprotic solvents minimize deprotection, while strong bases (NaOMe) in protic solvents promote cleavage .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Common Transformations

Reaction TypeReagents/ConditionsYield (%)Reference
BenzylationBnBr, NaH, DMF, 80°C70–75
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, Cs₂CO₃, toluene/EtOH60–65
Catalytic HydrogenationPd/C, H₂, EtOAc85–90 (deprotection)

Q. Table 2. Physical Properties

PropertyValueReference
Molecular Weight388.23 g/mol
Solubility in DMSO>50 mg/mL
Stability in AirStable if anhydrous, store at –20°C

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